N-(4-acetylphenyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide
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Overview
Description
N-(4-acetylphenyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide is a complex organic compound with a unique structure that combines an acetylphenyl group with a dipropylpurin-3-ium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide typically involves a multi-step process. The initial step often includes the acetylation of a phenyl group, followed by the introduction of the dipropylpurin-3-ium moiety through a series of nucleophilic substitution reactions. The reaction conditions usually require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific conditions such as controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-(4-acetylphenyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs and treatments for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide: shares similarities with other acetylphenyl and dipropylpurin derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H28N5O5+ |
---|---|
Molecular Weight |
502.5 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide |
InChI |
InChI=1S/C27H27N5O5/c1-4-14-31-25-23(26(35)32(15-5-2)27(31)36)29-24(30-25)19-8-12-21(13-9-19)37-16-22(34)28-20-10-6-18(7-11-20)17(3)33/h6-13H,4-5,14-16H2,1-3H3/p+1 |
InChI Key |
RMIMNYQPEGMSNP-UHFFFAOYSA-O |
Canonical SMILES |
CCCN1C(=O)C2=NC(=NC2=[N+](C1=O)CCC)C3=CC=C(C=C3)OCC(=O)NC4=CC=C(C=C4)C(=O)C |
Origin of Product |
United States |
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